2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxyethyl sulfanyl group and a sulfonyl phenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methoxyethyl thiol in the presence of a base.
Attachment of the Sulfonyl Phenyl Group: The sulfonyl phenyl group is introduced via sulfonation reactions, often using sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[(2-METHOXYETHYL)SULFANYL]ETHANOL: A simpler analog with similar functional groups but lacking the benzamide core.
4-({[4-(DIETHYLAMINO)-6-ISOPROPYL-2-PYRIMIDINYL]SULFANYL}METHYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE: A structurally related compound with different substituents on the aromatic rings.
Uniqueness
2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O4S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O4S2/c1-15-11-12-22-21(23-15)25-31(27,28)17-9-7-16(8-10-17)24-20(26)18-5-3-4-6-19(18)30-14-13-29-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
SFWJTOJUAHKFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCOC |
Origin of Product |
United States |
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